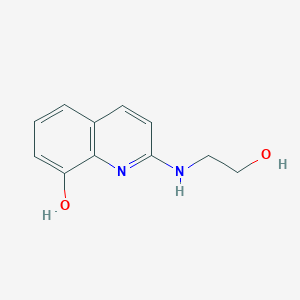

2-(2-Hydroxyethylamino)quinolin-8-ol

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)quinolin-8-ol |

InChI |

InChI=1S/C11H12N2O2/c14-7-6-12-10-5-4-8-2-1-3-9(15)11(8)13-10/h1-5,14-15H,6-7H2,(H,12,13) |

InChI Key |

HFCAULDSDLIVOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)NCCO |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: 2-(2-Hydroxyethylamino)quinolin-8-ol is used as a building block in organic synthesis, particularly in the construction of complex quinoline-based molecules. Biology: It serves as a probe in biological studies to understand quinoline interactions with biological macromolecules. Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its therapeutic properties. Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxyethylamino group enhances its solubility and bioavailability, allowing it to penetrate biological membranes more effectively. The quinoline core interacts with nucleic acids and proteins, disrupting their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 2-(2-Hydroxyethylamino)quinolin-8-ol include:

Key Observations :

- Chelation Capacity: The hydroxyethylamino group in 2-(2-Hydroxyethylamino)quinolin-8-ol likely enhances solubility and metal-binding efficiency compared to hydrophobic groups like styryl or methyl .

- Biological Activity: Analogs with amino groups (e.g., 2-aminoquinolin-8-ol) exhibit antifungal properties, while styryl derivatives show anticancer activity . The hydroxyethylamino group may improve bioavailability due to its polar nature.

- Photophysical Properties: Substituents at position 2 significantly influence luminescence. Styryl and carbazole derivatives exhibit red-shifted emission, whereas methyl groups show moderate shifts .

Analytical Characterization

- Identification: Thin-layer chromatography (TLC) and spectrophotometric methods (e.g., Fehling’s solution complexation at 410 nm) are standard for quinolin-8-ol derivatives .

- Structural Confirmation : X-ray crystallography (e.g., SHELXL refinement) and NMR spectroscopy are critical for verifying substituent positions .

Chemical Reactions Analysis

Metal Complexation Reactions

The compound acts as a polydentate ligand due to:

-

Phenolic oxygen at C8 (pKa ≈ 8.5-9.5)

-

Pyridinic nitrogen at position 1

-

Secondary amine and hydroxyl groups in the hydroxyethyl side chain

Key Complexes and Conditions:

Experimental Findings:

-

Cu(II) complexes demonstrate IC<sub>50</sub> values < 1 μM against cervical cancer cells (HeLa) through ROS-mediated apoptosis .

-

Zn(II) complexes exhibit bathochromic shifts in UV-vis spectra (λ<sub>max</sub> = 408 nm → 425 nm), confirming ligand-to-metal charge transfer .

Electrophilic Substitution Reactions

The electron-rich quinoline ring undergoes regioselective substitution:

Bromination

-

Conditions: Br<sub>2</sub> (1.1 eq) in CH<sub>3</sub>CN at 0°C for 34 h

-

Position: C5 (para to C8-OH, meta to C2-side chain)

-

Yield: 72-85% mono-brominated product

-

Mechanism: Br<sup>+</sup> attack directed by –OH group

Product Stability:

Dibromination occurs at C5 and C7 with excess Br<sub>2</sub> (2.1 eq), but yields drop to 45-52% due to steric hindrance .

Side-Chain Functionalization

The hydroxyethylamino group participates in two key reactions:

Acylation

-

Reagents: Acetyl chloride (2 eq), DMAP catalyst in DCM

-

Product: N-Acetyl-2-(2-hydroxyethylamino)quinolin-8-ol

-

Yield: 88% (confirmed by <sup>1</sup>H NMR loss of –NH peak at δ 3.1 ppm)

Schiff Base Formation

-

Conditions: Benzaldehyde (1.2 eq), EtOH reflux, 6 h

-

Product: Imine derivative with λ<sub>max</sub> shift to 315 nm

-

Applications: Precursor for antimicrobial agents (MIC = 10<sup>−5</sup> M vs S. aureus)

Oxidative Coupling Reactions

Radical-mediated dimerization occurs under alkaline conditions:

Protection/Deprotection Chemistry

The phenolic –OH group shows reversible reactivity:

Protection:

-

Silylation: TBDMSCl (1.1 eq), imidazole, DMF, 25°C, 2 h (94% yield)

-

Methylation: CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, acetone, reflux (78% yield)

Deprotection:

Preparation Methods

Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde

The oxidation of 8-hydroxy-2-methylquinoline (1 ) to 8-hydroxy-2-quinolinecarbaldehyde (3 ) is achieved using selenium dioxide (SeO₂) in a dioxane/water mixture under reflux. This step proceeds via radical-mediated oxidation, converting the methyl group to a formyl moiety (Yield: ~75–80%).

Reaction Conditions :

- Substrate: 8-Hydroxy-2-methylquinoline (1 equiv).

- Oxidizing Agent: SeO₂ (1.2 equiv).

- Solvent: Dioxane/H₂O (4:1).

- Temperature: Reflux (100–110°C).

- Duration: 6–8 hours.

Reductive Amination with 2-Aminoethanol

The aldehyde intermediate (3 ) undergoes reductive amination with 2-aminoethanol to form the target compound. This one-pot reaction involves imine formation followed by reduction using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN).

Reaction Conditions :

- Substrate: 8-Hydroxy-2-quinolinecarbaldehyde (1 equiv).

- Amine: 2-Aminoethanol (1.5 equiv).

- Reducing Agent: NaBH₄ (2 equiv).

- Solvent: Methanol.

- Temperature: Room temperature.

- Duration: 12–24 hours.

- Yield: 70–85% after column chromatography.

Mechanistic Insight :

The aldehyde reacts with 2-aminoethanol to form a Schiff base, which is reduced to the secondary amine. The hydroxyl group at the 8-position remains unaffected due to its lower reactivity under these conditions.

Nucleophilic Substitution Route

Synthesis of 2-Chloro-8-hydroxyquinoline

Chlorination of 8-hydroxyquinoline at the 2-position is achieved using phosphorus oxychloride (POCl₃) under reflux. This method leverages the directing effect of the 8-hydroxyl group, which activates the ortho position for electrophilic substitution.

Reaction Conditions :

Amination with 2-Aminoethanol

The chloro intermediate undergoes nucleophilic substitution with 2-aminoethanol in the presence of a base such as potassium carbonate (K₂CO₃).

Reaction Conditions :

- Substrate: 2-Chloro-8-hydroxyquinoline (1 equiv).

- Nucleophile: 2-Aminoethanol (2 equiv).

- Base: K₂CO₃ (2.5 equiv).

- Solvent: Dimethylformamide (DMF).

- Temperature: 80–90°C.

- Duration: 12–18 hours.

- Yield: 65–75% after extraction.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation-Reductive Amination | Oxidation → Reductive Amination | 70–85% | High selectivity; minimal side products | Requires SeO₂, a toxic reagent |

| Nucleophilic Substitution | Chlorination → Amination | 60–75% | Straightforward purification | Harsh chlorination conditions |

Alternative Pathways and Modifications

Lithiation-Electrophilic Quenching

2-Methyl-8-methoxyquinoline (3a ) can be lithiated at the 2-position using lithium diisopropylamide (LDA), followed by quenching with ethylene oxide to introduce a hydroxyethyl group. Subsequent demethylation of the 8-methoxy group with boron tribromide (BBr₃) yields the target compound.

Reaction Conditions :

Mannich Reaction

A three-component Mannich reaction between 8-hydroxyquinoline, formaldehyde, and 2-aminoethanol has been explored, though yields are moderate due to competing side reactions.

Purification and Characterization

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed.

- Characterization :

Industrial-Scale Considerations

The patent-sourced Skraup synthesis of 8-hydroxyquinoline (Yield: ~80%) provides a cost-effective starting material. However, SeO₂-mediated oxidation remains challenging for large-scale production due to toxicity. Alternative oxidants like TEMPO/NaOCl are under investigation.

Q & A

Q. What are the standard synthetic routes for 2-(2-Hydroxyethylamino)quinolin-8-ol?

The synthesis typically involves functionalizing the quinoline core via substitution reactions. A common approach is lithiation of a methyl-substituted quinoline precursor (e.g., 2-methyl-8-methoxyquinoline) followed by reaction with a hydroxyethylamine derivative. This method leverages organometallic intermediates to introduce the hydroxyethylamino group at the 2-position . Alternative routes may involve nucleophilic substitution under reflux conditions using polar aprotic solvents like DMF or THF. Purification is achieved via recrystallization or column chromatography.

Q. What characterization techniques are critical for structural elucidation of this compound?

Key techniques include:

- Thin-Layer Chromatography (TLC) to monitor reaction progress and purity .

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments) to confirm substituent positions and hydrogen bonding interactions (e.g., hydroxyl and amine protons).

- High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography (using software like SHELX ) for definitive 3D structural analysis if single crystals are obtainable.

Q. How can researchers evaluate the biological activity of 2-(2-Hydroxyethylamino)quinolin-8-ol?

Standard protocols include:

- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains, with fluconazole or ampicillin as positive controls .

- Cytotoxicity Studies : MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.

- Enzyme Inhibition Assays : Fluorometric or colorimetric methods to screen for interactions with target enzymes (e.g., kinases or proteases).

Q. What are the common chemical reactions involving this compound?

The hydroxyethylamino and hydroxyl groups enable:

- Oxidation : Conversion of the hydroxyl group to a ketone using KMnO₄ or CrO₃ .

- Substitution : Replacement of the amino group with halogens or alkyl chains under acidic/basic conditions .

- Complexation : Binding to metal ions (e.g., Sn(II) or Fe(III)) via the hydroxyl and amine donor sites, relevant for catalytic or medicinal applications .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .

- Advanced Purification : Simulated Moving Bed (SMB) chromatography or fractional crystallization for high-purity batches.

Q. How to resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., alkyl chains or electron-withdrawing groups) to isolate contributing factors .

- Dose-Response Curves : Validate activity across multiple concentrations and cell lines to rule out false positives.

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm mechanistic pathways.

Q. What computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior. The Colle-Salvetti correlation-energy functional is suitable for modeling π-π interactions in the quinoline ring .

- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein binding kinetics.

Q. What is the role of 2-(2-Hydroxyethylamino)quinolin-8-ol in metal complexation studies?

The compound acts as a polydentate ligand, forming stable complexes with transition metals. For example:

- Solvent Extraction : Efficient recovery of Sn(II) or Cu(II) ions from aqueous solutions, relevant in environmental remediation .

- Catalysis : Metal complexes may serve as catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. How to determine the crystal structure of this compound?

Q. How do structural modifications influence bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.